methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a sulfamoyl group at position 6 and a dimethylsulfamoyl-substituted benzoyl moiety linked via an imino bond to the thiazole core. Its Z-configuration at the imino group and the dihydro-benzothiazole scaffold distinguish it from classical sulfonylurea herbicides, which typically incorporate triazine or pyrimidine rings .
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O7S3/c1-22(2)33(28,29)13-6-4-12(5-7-13)18(25)21-19-23(11-17(24)30-3)15-9-8-14(32(20,26)27)10-16(15)31-19/h4-10H,11H2,1-3H3,(H2,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLPJGPYDGXVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide groups and the ester functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler benzothiazole compound.
Scientific Research Applications
Methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form strong hydrogen bonds with proteins, potentially inhibiting their activity. The benzothiazole ring can interact with aromatic residues in proteins, further enhancing binding affinity.
Comparison with Similar Compounds
Structural Features
The compound’s benzothiazole core diverges from the triazine rings found in sulfonylurea herbicides such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester (see Table 1). These analogs share a sulfonylurea bridge (–SO₂–NH–CO–NH–) but utilize triazine substituents (e.g., methoxy, methylamino, or trifluoroethoxy groups) for herbicidal activity . In contrast, the target compound’s benzothiazole ring fused to a dihydrothiazole system introduces conformational rigidity and electronic effects that may alter binding to biological targets like acetolactate synthase (ALS), a common enzyme inhibited by sulfonylureas.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|---|
| Methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate | Dihydrobenzothiazole | –SO₂NH₂ (C6), –N=C(O)–C₆H₄–SO₂N(CH₃)₂ (C2) | ~525.6* | Undetermined (potential ALS inhibitor) |
| Triflusulfuron methyl ester | Triazine | –SO₂NH–CO–NH–(4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl) | 492.4 | Herbicide |
| Metsulfuron methyl ester | Triazine | –SO₂NH–CO–NH–(4-methoxy-6-methyl-1,3,5-triazin-2-yl) | 381.4 | Herbicide |
| Ethametsulfuron methyl ester | Triazine | –SO₂NH–CO–NH–(4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl) | 410.4 | Herbicide |
*Calculated based on molecular formula.
Physicochemical Properties
However, the sulfamoyl (–SO₂NH₂) group at position 6 may counterbalance this by increasing water solubility. In contrast, triazine-based sulfonylureas exhibit moderate water solubility (e.g., metsulfuron methyl: 9.5 mg/L at 25°C) due to polar substituents like methoxy groups .
Biological Activity
Methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structure provides a basis for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Benzothiazole Core : Central to its structure, providing a scaffold for interaction with biological targets.
- Dimethylsulfamoyl Group : Enhances solubility and bioactivity.
- Imino Group : Potentially involved in enzyme inhibition mechanisms.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, blocking substrate access and inhibiting their activity.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions.
Therapeutic Potential
Research indicates that this compound exhibits significant potential in various therapeutic areas:
- Anticancer Activity : Similar benzothiazole derivatives have shown efficacy against tumor cells by disrupting cell cycle progression and inducing apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in infectious diseases.
Comparative Biological Activity
A comparative analysis of this compound with other benzothiazole derivatives reveals its unique properties:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-benzothiazole | Moderate anticancer activity | Enzyme inhibition |
| Methyl 2-[4-(sulfamoyl)benzoyl]imino-benzothiazole | Antimicrobial | Receptor modulation |
Case Studies
- Antitumor Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The IC50 values were comparable to those of established chemotherapeutic agents.
- Enzyme Interaction Studies : Biochemical assays indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer proliferation. The binding affinity was assessed using surface plasmon resonance (SPR) techniques.
Synthetic Approaches
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazole Core : Achieved through cyclization reactions involving 2-aminobenzenethiol derivatives.
- Introduction of Functional Groups : Utilizes Friedel-Crafts acylation and subsequent nucleophilic substitution reactions to incorporate the dimethylsulfamoyl and imino groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
